(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride

Description

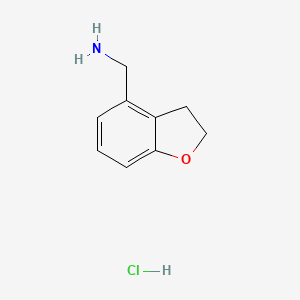

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a partially saturated benzofuran scaffold (a fused benzene and furan ring system) substituted at the 4-position with a methanamine group, which is protonated as a hydrochloride salt.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3H,4-6,10H2;1H |

InChI Key |

ZIVSZBMXAXWSME-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C21)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an amine, followed by cyclization to form the benzofuran ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-carboxaldehyde, while reduction could produce benzofuran-4-ylmethanol.

Scientific Research Applications

The applications of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride are broad, with uses ranging from biochemical research to potential therapeutic applications. Its unique chemical structure and biological activities make it a valuable compound in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is C9H11NO·HCl. It can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core structure. Introducing the methanamine group enhances its reactivity and biological properties.

Biochemical Research

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride has been evaluated for its biochemical activity, especially regarding its interaction with neurotransmitter systems.

Serotonin Receptor Interaction

This compound and its derivatives can compete for binding at various serotonin receptors, which is vital for understanding its potential therapeutic effects in treating mood disorders.

The biological activity of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is attributed to its ability to interact with various molecular targets.

Lipid Peroxidation Inhibition

The compound is a potential inhibitor of lipid peroxidation, a process associated with oxidative stress and cellular damage. It scavenges free radicals, protecting cell membranes from oxidative damage.

Bromodomain Inhibition

Derivatives of dihydrobenzofuran can act as potent inhibitors of bromodomain-containing proteins, particularly the BET family, which are implicated in various cancers, including castrate-resistant prostate cancer. The compound exhibits high selectivity towards the second bromodomain (BD2) over the first (BD1), with selectivity ratios exceeding 1000-fold in some studies.

Potential Therapeutic Uses

Given its pharmacological profile, this compound may have potential therapeutic applications in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders.

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | IC50 (nM) | Selectivity | Solubility (µg/mL) | In Vitro Clearance (mL min⁻¹ g⁻¹) |

|---|---|---|---|---|

| BD2 Inhibition | 7.9 | 1000-fold over BD1 | ≥206 | 1.0 |

| Lipid Peroxidation Inhibition | Not specified | N/A | Not specified | Not specified |

| General Cytotoxicity | 50-100 | N/A | Varies | Varies |

Case Studies and Research Findings

Bromodomain Inhibitors

A study optimizing a series of 2,3-dihydrobenzofurans reported that modifications to the core structure significantly improved solubility and selectivity for BD2. The most promising compound demonstrated an IC50 value of 7.9 nM against BD2 with excellent pharmacokinetic properties in vivo.

Oxidative Stress Studies

An investigation highlighted the antioxidant properties of this compound, emphasizing its role in reducing oxidative stress markers in cellular models exposed to harmful agents.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, such as benzofuran rings, methanamine groups, or hydrochloride salts:

Critical Analysis of Structural Differences

Benzofuran vs. This may enhance solubility and target selectivity in biological systems.

Salt Forms: The dihydrochloride salt in [1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine diHCl () increases ionic strength and aqueous solubility compared to monohydrochloride salts, though it may also affect crystallinity and stability .

Functional Group Variations :

- The catechol hydroxyl groups in 2-(3,4-Dihydroxyphenyl)ethylamine HCl () confer high polarity and redox activity, making it prone to oxidation—a property absent in the target compound’s benzofuran system .

Biological Activity

(2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C9H11ClN. Its structure features a benzofuran moiety, which is known for various biological activities. The hydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It has been shown to act as an agonist for certain serotonin receptors, particularly the 5-HT_2C receptor, which plays a significant role in mood regulation and appetite control . Additionally, its structural similarity to other bioactive compounds suggests potential interactions with cannabinoid receptors, which are involved in pain modulation and inflammation .

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. Studies have shown that various substituted benzofuran compounds possess potent antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans. The presence of halogen or hydroxyl substituents at specific positions on the benzofuran ring enhances this activity .

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| 21d | Antibacterial | S. aureus | 23 |

| 22a | Antifungal | C. albicans | 24 |

2. Analgesic Effects

In vivo studies have demonstrated that this compound exhibits analgesic properties in models of neuropathic pain. It has been shown to reduce pain behaviors in rat models without affecting locomotor function, indicating a selective action on pain pathways .

3. Neuroprotective Effects

The compound's ability to modulate serotonin receptors suggests potential neuroprotective effects. It may help in conditions like depression and anxiety by enhancing serotonergic signaling .

Case Studies

Several studies have explored the pharmacological profile of benzofuran derivatives:

- Study on Neuropathic Pain : A study involving the administration of this compound in a rat model showed significant pain relief comparable to established analgesics. The effects were selectively blocked by a CB_2 receptor antagonist, suggesting a targeted mechanism .

- Antimicrobial Efficacy : In another study, derivatives were tested against various bacterial strains, showing that modifications at the 4-position significantly improved antimicrobial activity. Compounds with halogen substituents displayed the highest efficacy against E. coli and K. pneumoniae .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of (2,3-Dihydro-1-benzofuran-4-yl)methanamine hydrochloride?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the benzofuran ring structure and amine hydrochloride moiety. Compare chemical shifts with structurally similar compounds like (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm. Reference retention times against known standards .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H] ~200–220 Da, depending on substituents) .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer:

- Storage: Keep in sealed glass containers at 2–8°C in a dry, dark environment to avoid hydrolysis or photodegradation .

- Handling: Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizing agents or heat sources, as decomposition may release toxic fumes (e.g., HCl gas) .

Q. What synthetic routes are reported for analogous benzofuran-derived methanamine hydrochlorides?

- Methodological Answer:

- Benzofuran Ring Formation: Cyclization of substituted catechol derivatives via acid-catalyzed ring closure, followed by amination (e.g., reductive amination with NaBH) .

- Hydrochloride Salt Preparation: React the free base with HCl in anhydrous ether or ethanol, followed by recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for benzofuran-derived methanamine compounds?

- Methodological Answer:

- Assay Validation: Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s autofluorescence or solubility issues .

- Structural-Activity Relationship (SAR) Studies: Compare inhibitory potency of this compound with fluorinated or chlorinated analogs (e.g., 5-Fluoro derivatives in ) to identify substituent effects.

- Computational Docking: Model interactions with target enzymes (e.g., monoamine oxidases) using software like AutoDock Vina to predict binding modes and reconcile conflicting data .

Q. What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer:

- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt Screening: Explore alternative counterions (e.g., mesylate, tosylate) to improve pharmacokinetic profiles .

- Prodrug Design: Modify the amine group with enzymatically cleavable protecting groups (e.g., acetyl) to enhance membrane permeability .

Q. How can computational modeling aid in predicting the metabolic pathways of this compound?

- Methodological Answer:

- In Silico Tools: Use ADMET Predictor™ or SwissADME to identify potential cytochrome P450 (CYP) substrates and metabolites.

- Density Functional Theory (DFT): Calculate bond dissociation energies to predict sites of oxidative metabolism (e.g., benzofuran ring vs. amine group) .

Data Contradiction Analysis

Q. How should discrepancies in reported toxicity profiles of structurally similar compounds be addressed?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.